4-Bromo-5-methylisatin

Descripción general

Descripción

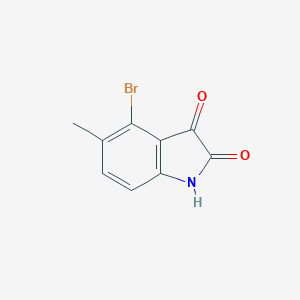

4-Bromo-5-methylisatin is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is a derivative of isatin, characterized by a bromine atom at the fourth position and a methyl group at the fifth position on the isatin ring. This compound is known for its red crystalline appearance and is primarily used as an intermediate in pharmaceutical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylisatin can be synthesized through various methods. One common approach involves the bromination of 5-methylisatin. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

4-Bromo-5-methylisatin undergoes oxidation to yield anthranilic acid derivatives. In alkaline media with chloramine-B (CAB), the reaction follows pseudo-first-order kinetics, with rate constants influenced by substituents:

- Rate Constants (308 K) :

The electron-withdrawing bromo group at position 4 reduces reactivity compared to methyl-substituted derivatives. The reaction proceeds via nucleophilic attack by hydroxide ions on the carbonyl group, forming an intermediate that decarboxylates to anthranilic acid .

Nucleophilic Aromatic Substitution

The bromine atom at position 4 participates in palladium-catalyzed coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form 5-phenylindoline-2,3-dione .

- Ullmann Reaction : Used in synthesizing Nolatrexed, a thymidylate synthase inhibitor, via coupling with 2-amino-4-methylpyridine .

Substituent Effects on Reactivity

The Hammett correlation (ρ = -0.31) indicates electron-donating groups enhance reaction rates, while electron-withdrawing groups hinder them . For example:

- Relative Reactivity : 5-Methylisatin > Isatin > 5-Bromoisatin > 5-Nitroisatin.

Reduction Reactions

Reduction of the carbonyl group has been explored:

- Sodium Borohydride (NaBH₄) : Converts the ketone to a secondary alcohol, though yields are moderate (50–60%) .

- Catalytic Hydrogenation : Requires harsh conditions (H₂/Pd-C, 100°C) due to steric hindrance from the bromo group.

Solvent and Medium Effects

- Dielectric Constant : Lower dielectric solvents (e.g., methanol/water mixtures) accelerate reactions due to stabilized transition states .

% MeOH (v/v) 10⁴k′ (s⁻¹) 0 7.67 30 2.82

Mechanistic Insights

- Isokinetic Relationship : Activation parameters (ΔH‡, ΔS‡) confirm an enthalpy-controlled pathway (β = 376 K) .

- Substrate Depletion : Reacts reversibly with biological nucleophiles (e.g., AIR in enzyme assays), complicating activity studies .

Key Data Tables

Table 1: Substituent Effects on Oxidation Rates

| Substituent | 10⁴k′ (s⁻¹) | Relative Rate |

|---|---|---|

| 5-Methylisatin | 9.30 | 1.00 |

| Isatin | 7.67 | 0.82 |

| 5-Bromoisatin | 6.00 | 0.65 |

| 5-Nitroisatin | 4.90 | 0.53 |

Table 2: Reaction Conditions for Suzuki Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene |

| Temperature | 90°C |

| Yield | 89% |

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-5-methylisatin is utilized as a building block in organic synthesis. It facilitates the creation of various derivatives that can be tailored for specific chemical reactions. For instance, it can be transformed into quinones or reduced to amines depending on the reaction conditions used.

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Reaction Conditions |

|---|---|---|

| Oxidation | Quinones | Varies (oxidizing agents) |

| Reduction | Amines | Reducing agents (e.g., LiAlH4) |

| Substitution | Various Derivatives | Nucleophiles used vary |

Biological Applications

In biological research, this compound acts as a probe to study enzyme activities and protein interactions. Its ability to modulate enzyme functions makes it valuable in biochemical assays .

Case Study: Antitumor Activity

A study evaluated the antiproliferative effects of derivatives synthesized from this compound against human leukemia cells (K562), hepatocellular carcinoma cells (HepG2), and colon carcinoma cells (HT-29). The derivative compound exhibited IC50 values of 1.75 µM, 3.20 µM, and 4.17 µM respectively, indicating strong inhibitory effects on tumor cell proliferation .

Table 2: Antiproliferative Activity of Derivatives

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| K562 | 1.75 | Strong inhibition |

| HepG2 | 3.20 | Moderate inhibition |

| HT-29 | 4.17 | Effective against colon cancer |

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceutical compounds such as Nolatrexed Dihydrochloride, which is a potent inhibitor of thymidylate synthase—an essential enzyme for DNA synthesis in cancer cells . This compound's synthesis involves multiple steps where it is converted into various bioactive molecules.

Table 3: Pharmaceutical Compounds Derived from this compound

| Compound | Target Activity |

|---|---|

| Nolatrexed Dihydrochloride | Thymidylate synthase inhibition |

| Other bioactive derivatives | Enzyme modulators for various pathways |

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methylisatin involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The bromine and methyl groups on the isatin ring play a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Isatin: The parent compound without the bromine and methyl groups.

5-Bromo-2,3-dihydro-1H-indole-2,3-dione: A similar compound with bromine at a different position.

5-Methylisatin: Lacks the bromine atom but has the methyl group at the same position.

Uniqueness: 4-Bromo-5-methylisatin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

4-Bromo-5-methylisatin is a derivative of isatin, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H6BrNO2

- Molecular Weight : 240.05 g/mol

- CAS Number : 147149-84-6

This compound can be synthesized through bromination of 5-methylisatin using bromine or N-bromosuccinimide in solvents such as acetic acid or chloroform.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, including K562 (human leukemia), HepG2 (human hepatoma), and HT-29 (human colon cancer) cells. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 1.75 |

| HepG2 | 3.20 | |

| HT-29 | 4.17 |

These findings suggest that the compound effectively inhibits the proliferation of tumor cells through apoptosis induction, as evidenced by morphological changes in treated cells and increased apoptotic markers over time .

The mechanism by which this compound induces apoptosis involves several pathways:

- Inhibition of Anti-apoptotic Proteins : The compound significantly decreases levels of Bcl-2 and VEGF, promoting apoptosis in cancer cells .

- Cell Cycle Arrest : It has been shown to influence cell cycle progression, leading to reduced viability in cancerous cells.

- Angiogenesis Inhibition : In vitro studies demonstrated that this compound suppressed tube formation in human umbilical vein endothelial cells (HUVECs), indicating potential anti-angiogenic properties .

Additional Biological Activities

Beyond its antitumor effects, this compound has been explored for other biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, making it a candidate for developing new antibiotics.

- CNS Activity : Isatin derivatives have shown anxiogenic and anticonvulsant effects, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the versatility and potential of this compound in drug development:

- Synthesis of Nolatrexed Dihydrochloride : This compound serves as an intermediate for synthesizing Nolatrexed, a potent inhibitor of thymidylate synthase used in cancer therapy.

- Anticonvulsant Activity : Research has indicated that isatin derivatives exhibit anticonvulsant properties, which may extend to compounds like this compound .

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAVQCARZCYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346325 | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-84-6 | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 4-Bromo-5-methylisatin in pharmaceutical chemistry?

A1: this compound is a key starting material in the synthesis of Nolatrexed Dihydrochloride [, ]. Nolatrexed is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis, making it a target for anticancer therapies.

Q2: How is this compound transformed into Nolatrexed Dihydrochloride?

A2: Several synthetic routes utilize this compound as a precursor to Nolatrexed Dihydrochloride. One approach involves a multi-step process including a Baeyer-Villiger reaction, esterification, cyclization, an Ullmann reaction, and finally, salt formation to yield the final product []. A newer method utilizes potassium peroxydisulfate and sodium methoxide to directly convert this compound into the methyl anthranilate intermediate, simplifying the synthesis []. This newer method also optimizes the Ullmann reaction and copper removal steps, resulting in higher yield and purity.

Q3: Aside from Nolatrexed, are there other applications for this compound in chemical synthesis?

A3: Yes, research demonstrates that this compound can be used to synthesize 2-Amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one []. This synthesis highlights the versatility of this compound as a building block for various heterocyclic compounds, which are commonly found in pharmaceuticals and biologically active molecules. Additionally, the research discovered that 4-mercaptopyridine and its analogues can protect the bromo group on the quinazoline ring from unwanted substitution reactions during synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.